N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group attached to a 4-methylbenzenesulfonamide moiety. It is known for its stability and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide typically involves the protection of sulfamate groups. One common method involves the reaction of 1,1′-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol to form an aryl 2-methyl-1H-imidazole-1-sulfonate . This intermediate is then N-methylated using trimethyloxonium tetrafluoroborate, followed by displacement with a dibenzylamine such as bis-2,4-dimethoxybenzylamine . The final step involves deprotection with trifluoroacetic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave heating and high-yielding reactions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis, particularly for sulfamates.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 2,4-dimethoxybenzyl group can enhance the compound’s stability and reactivity, facilitating its interactions with various pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound shares the 2,4-dimethoxybenzyl group but has a different core structure.
4-Methoxybenzyl-protected sulfamates: These compounds are similar in their use as protecting groups in organic synthesis.
Uniqueness
N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide is unique due to its specific combination of the 2,4-dimethoxybenzyl group and the 4-methylbenzenesulfonamide moiety. This combination provides enhanced stability and reactivity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12-4-8-15(9-5-12)22(18,19)17-11-13-6-7-14(20-2)10-16(13)21-3/h4-10,17H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKWLXNVJCWZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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